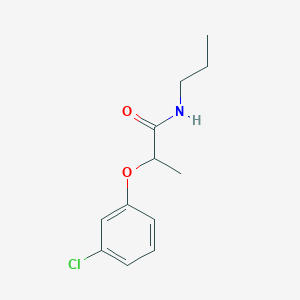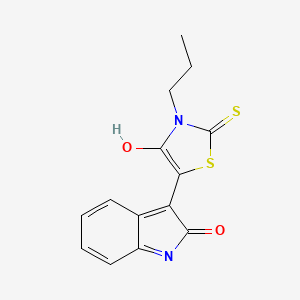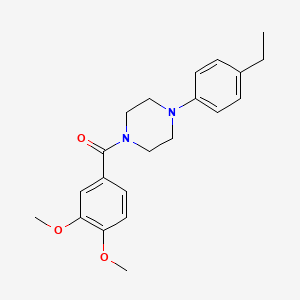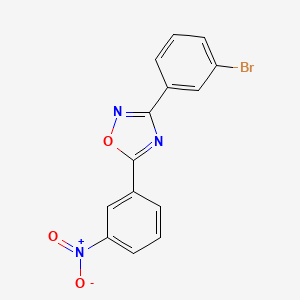![molecular formula C26H20N2O6 B6034744 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmaceuticals due to its unique chemical structure and potential applications in various scientific research areas.
Mécanisme D'action
The mechanism of action of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membranes. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its unique chemical structure, which makes it a valuable building block for the synthesis of various heterocyclic compounds. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has potential applications in medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research on 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is to explore its potential applications in materials science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves the condensation reaction between 2,6-dibromoaniline and 2-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain pure 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.
Applications De Recherche Scientifique
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have anticancer, antifungal, and antibacterial properties. In organic synthesis, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of various heterocyclic compounds. In materials science, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a precursor for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-3-33-21-11-7-5-9-19(21)27-23(29)15-13-17-18(14-16(15)24(27)30)26(32)28(25(17)31)20-10-6-8-12-22(20)34-4-2/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHIBZTHXQOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-tert-butyl-1H-pyrazol-3-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6034662.png)

![2-(4-methyl-1-piperazinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B6034678.png)
![ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6034685.png)


![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-cyclohexene-1-carboxamide](/img/structure/B6034730.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)
